molecular formula C16H15Cl2N3O B12236355 1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine

1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine

Cat. No.: B12236355
M. Wt: 336.2 g/mol
InChI Key: AYEZMPZFVIWHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzoyl-4-(3,5-dichloropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H15Cl2N3O/c17-13-10-14(18)15(19-11-13)20-6-8-21(9-7-20)16(22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI Key

AYEZMPZFVIWHAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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